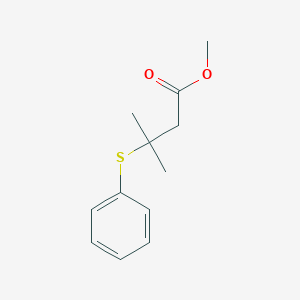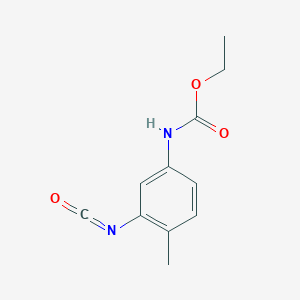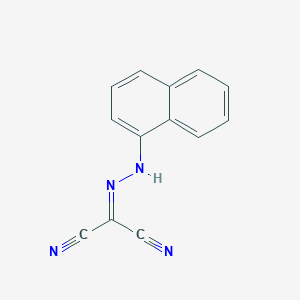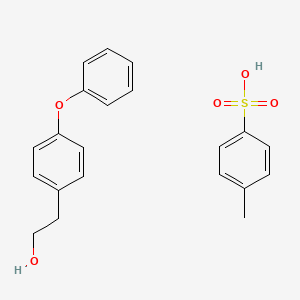
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol is a compound that combines the structural features of 4-methylbenzenesulfonic acid and 2-(4-phenoxyphenyl)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid, resulting in the formation of 4-methylbenzenesulfonic acid . For the preparation of 2-(4-phenoxyphenyl)ethanol, a common method involves the reaction of 4-phenoxybenzaldehyde with ethylene glycol in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is reacted with sulfur trioxide in a controlled environment . The production of 2-(4-phenoxyphenyl)ethanol on an industrial scale may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The phenolic group in 2-(4-phenoxyphenyl)ethanol can be oxidized to form quinones.
Reduction: The sulfonic acid group in 4-methylbenzenesulfonic acid can be reduced to form sulfinic acids.
Substitution: Both the aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and alcohols.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its use as a catalyst and reagent in organic synthesis.
2-(4-phenoxyphenyl)ethanol: Studied for its potential biological activity and use in drug development.
Uniqueness
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its individual components .
Properties
CAS No. |
64723-44-0 |
|---|---|
Molecular Formula |
C21H22O5S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2.C7H8O3S/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15H,10-11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
VWTYTNZKYZXHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
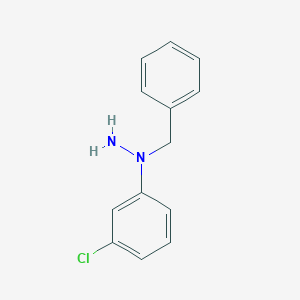
![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
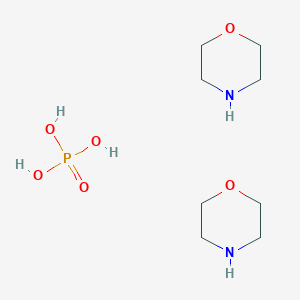
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)



![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
